molecular formula C20H24N4O4 B3924489 1-(FURAN-2-CARBONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE

1-(FURAN-2-CARBONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE

Cat. No.: B3924489
M. Wt: 384.4 g/mol
InChI Key: FHBSYDJDAZZZCC-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is a complex organic compound that features a furan ring, a nitro group, and a piperazine ring

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carboxylic acid, 4-nitroaniline, and piperidine.

    Step 1: Furan-2-carboxylic acid is converted to its acid chloride using reagents like thionyl chloride or oxalyl chloride.

    Step 2: The acid chloride is then reacted with 4-nitroaniline in the presence of a base such as triethylamine to form the intermediate 4-nitro-3-(furan-2-carbonyl)aniline.

    Step 3: The intermediate is then subjected to a nucleophilic substitution reaction with piperidine to form the final product, this compound.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution on Piperazine Ring: Formation of various substituted piperazines.

Properties

IUPAC Name

furan-2-yl-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c25-20(19-5-4-14-28-19)23-12-10-21(11-13-23)16-6-7-17(24(26)27)18(15-16)22-8-2-1-3-9-22/h4-7,14-15H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBSYDJDAZZZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Research: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.

    Industrial Applications: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The nitro group and piperazine ring are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

    1-(FURAN-2-CARBONYL)-4-[4-AMINO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE: Similar structure but with an amino group instead of a nitro group.

    1-(FURAN-2-CARBONYL)-4-[4-METHYL-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: 1-(FURAN-2-CARBONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is unique due to the presence of the nitro group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(FURAN-2-CARBONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE
Reactant of Route 2
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1-(FURAN-2-CARBONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE

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